

theoretical properties of 2,4-Difluoro-3-methoxyphenol

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Compound of Interest

Compound Name: 2,4-Difluoro-3-methoxyphenol

Cat. No.: B1306883

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2,4-Difluoro-3-methoxyphenol: A Theoretical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-methoxyphenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide aims to provide a comprehensive overview of its theoretical properties. However, a thorough investigation of scientific literature and chemical databases reveals a significant gap in experimentally determined data for this specific molecule. While basic molecular and structural information is available, detailed experimental protocols, quantitative physicochemical data, and biological activity studies are not publicly documented. This guide, therefore, summarizes the available theoretical data and provides a framework for potential future experimental investigation.

Core Properties

Based on its chemical structure, several key theoretical properties of **2,4-Difluoro-3-methoxyphenol** can be determined. These properties are essential for its identification and for predicting its behavior in chemical and biological systems.

Property	Value	Source
IUPAC Name	2,4-Difluoro-3-methoxyphenol	P&S Chemicals[1]
CAS Number	886499-27-0	P&S Chemicals[1]
Chemical Formula	C ₇ H ₆ F ₂ O ₂	P&S Chemicals[1]
Molecular Weight	160.12 g/mol	CymitQuimica[2]

Predicted Physicochemical Data

While experimentally determined data is unavailable, computational models can provide predictions for several important physicochemical parameters. These values, presented in Table 2, can guide initial experimental design and hypothesis generation. It is crucial to note that these are predictions and require experimental validation.

Property	Predicted Value
Boiling Point	Not Available
Melting Point	Not Available
pKa	Not Available
LogP	Not Available
Density	Not Available

Spectroscopic Data (Theoretical)

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Although experimental spectra for **2,4-Difluoro-3-methoxyphenol** are not found in the public domain, theoretical spectra can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.

- ^{13}C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms in the molecule. The carbons bonded to fluorine will exhibit characteristic splitting patterns.
- ^{19}F NMR: The fluorine NMR spectrum will provide direct information about the chemical environment of the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands corresponding to:

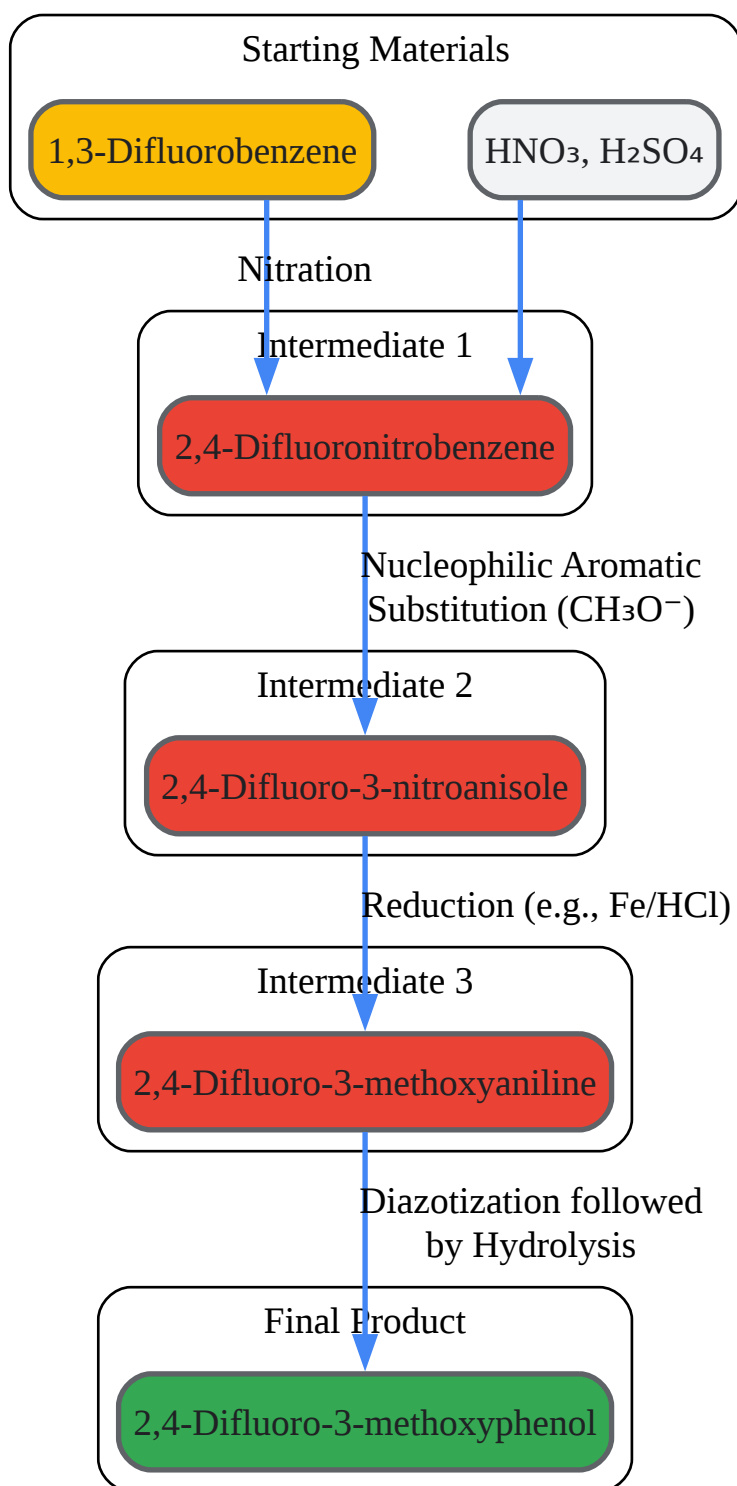
- O-H stretching of the phenolic hydroxyl group.
- C-H stretching of the aromatic ring and the methoxy group.
- C=C stretching of the aromatic ring.
- C-O stretching of the phenol and methoxy ether linkages.
- C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (160.12 g/mol). Fragmentation patterns would likely involve the loss of the methoxy group, hydroxyl group, and potentially fluorine atoms.

Potential Synthesis and Experimental Workflow

While a specific synthesis protocol for **2,4-Difluoro-3-methoxyphenol** is not documented, a hypothetical synthetic route can be proposed based on general organic chemistry principles. This could serve as a starting point for its laboratory preparation.



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Caption: A potential synthetic pathway for **2,4-Difluoro-3-methoxyphenol**.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of **2,4-Difluoro-3-methoxyphenol**, specifically the presence of fluorine atoms and a methoxy group on a phenolic scaffold, suggest potential utility in drug discovery.

- **Fluorine Substitution:** Fluorine is a common bioisostere for hydrogen and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
- **Phenolic Moiety:** Phenols are known to exhibit a wide range of biological activities, including antioxidant and antimicrobial properties.
- **Methoxy Group:** The methoxy group can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Given these features, **2,4-Difluoro-3-methoxyphenol** could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. However, without any biological screening data, its specific roles remain speculative.

Conclusion and Future Directions

This technical guide consolidates the currently available theoretical information on **2,4-Difluoro-3-methoxyphenol**. The conspicuous absence of experimental data highlights a significant opportunity for further research. Future work should focus on:

- **Chemical Synthesis and Characterization:** Development and documentation of a reliable synthetic protocol followed by comprehensive spectroscopic and physicochemical characterization.
- **Biological Screening:** Evaluation of its biological activity in various assays to identify potential therapeutic applications. This could include antimicrobial, antioxidant, and anticancer screening.

The generation of such empirical data is essential to unlock the full potential of **2,4-Difluoro-3-methoxyphenol** for the scientific and drug development communities.

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References

- 1. pschemicals.com [pschemicals.com]
- 2. 2,4-Difluoro-3-methoxyphenol | CymitQuimica [cymitquimica.com]
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